Ziagen - 188062-50-2

Ziagen

Catalog Number: EVT-257971
CAS Number: 188062-50-2
Molecular Formula: C28H38N12O6S
Molecular Weight: 670.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ziagen, chemically known as abacavir sulfate, is a synthetic carbocyclic nucleoside analog. [] It is classified as a nucleoside reverse transcriptase inhibitor (NRTI) and plays a crucial role in scientific research related to HIV-1 replication and inhibition. [] Its primary role in research is as a potent inhibitor of HIV-1 reverse transcriptase, making it valuable for studying viral replication mechanisms and developing new antiretroviral strategies. [, , ]

Synthesis Analysis

Ziagen is synthesized from a chiral cyclopentenyl precursor using 2-amino-4,6-dichloro-5-formamidopyrimidine as a key intermediate. [, ] This synthesis route bypasses problematic steps encountered in earlier synthesis methods. [, ]

Molecular Structure Analysis

Ziagen consists of a carbocyclic sugar moiety linked to a guanine base. [] This structure is crucial for its activity as an NRTI, mimicking the natural substrate of reverse transcriptase. []

Mechanism of Action

Ziagen acts as a competitive inhibitor of HIV-1 reverse transcriptase. [, , ] Once phosphorylated to CBVTP, it binds to the enzyme's active site, preventing the incorporation of natural nucleotides and ultimately terminating DNA chain elongation. []

Physical and Chemical Properties Analysis

Ziagen exists as a white to off-white crystalline powder. [] Detailed analysis of its physical and chemical properties, such as solubility, stability, and spectral characteristics, are available in scientific literature. [, ]

Applications
  • HIV-1 Reverse Transcriptase Inhibition Studies: Ziagen serves as a model compound in studies investigating the molecular mechanisms of HIV-1 reverse transcriptase inhibition. [] These studies provide valuable insights into enzyme kinetics, substrate binding, and the development of drug resistance. []
  • Drug Resistance Research: The emergence of resistance to Ziagen, specifically the M184V mutation in reverse transcriptase, is a significant area of research. [] Understanding the molecular basis of this resistance is crucial for developing new therapies to combat resistant HIV-1 strains. []
  • Development of Novel Antiviral Agents: Ziagen’s structure and mechanism of action serve as a basis for developing novel antiviral agents with improved efficacy and resistance profiles. [] Research focuses on modifying its structure to enhance its binding affinity to reverse transcriptase and overcome existing resistance mechanisms. []
  • Cell-Based Assay Systems: Ziagen is used in cell-based assay systems to evaluate the antiviral activity of new compounds. [] These systems allow researchers to test the efficacy of potential drug candidates against HIV-1 replication in a controlled laboratory setting. []
  • Pharmacokinetic Studies: Studies focusing on the absorption, distribution, metabolism, and excretion of Ziagen contribute to understanding its pharmacokinetic properties. [, ] This information is crucial for optimizing drug delivery and efficacy. [, ]
  • Combination Therapy Research: The use of Ziagen in combination with other antiretroviral agents is a significant research area. [, , ] Studies aim to identify synergistic drug combinations that enhance antiviral activity and suppress the emergence of drug resistance. [, , ]
Future Directions
  • Overcoming Drug Resistance: Continued research is needed to develop strategies to combat Ziagen resistance. [] This involves identifying new drug targets, designing novel inhibitors that are effective against resistant viral strains, and developing combination therapies that minimize the emergence of resistance. []
  • Improving Pharmacokinetic Properties: Enhancing Ziagen’s pharmacokinetic properties, such as increasing its bioavailability and prolonging its half-life, could improve its clinical effectiveness. []
  • Developing Long-Acting Formulations: Research into long-acting formulations of Ziagen could simplify treatment regimens and improve patient adherence. []
  • Exploring New Applications: Investigating the potential of Ziagen for other therapeutic applications beyond HIV-1, such as its activity against other viruses or its use in cancer research. []

Abacavir

  • Compound Description: Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination with other antiretroviral agents for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. [, , ] It is a carbocyclic nucleoside analogue that acts as a potent and selective inhibitor of HIV-1 reverse transcriptase. []
  • Relevance: Abacavir is the active ingredient of Ziagen. It is the free base form of the drug, whereas Ziagen is the sulfate salt form. [, , ]

Carbovir Monophosphate

  • Compound Description: Carbovir monophosphate is the first phosphorylated metabolite of abacavir. [] It is an intracellular metabolite and plays a role in the conversion of abacavir to its active triphosphate form.
  • Relevance: Carbovir monophosphate is a key intermediate in the metabolic pathway of Ziagen. [] Understanding its formation and levels helps to understand the pharmacokinetic properties of Ziagen.

Carbovir Diphosphate

  • Relevance: Similar to its monophosphate counterpart, Carbovir diphosphate is crucial in the metabolic activation pathway of Ziagen within cells, ultimately leading to the active triphosphate form. []

Carbovir Triphosphate (CBVTP)

  • Compound Description: Carbovir triphosphate (CBVTP) is the active metabolite of abacavir and the primary active form responsible for inhibiting HIV-1 reverse transcriptase. [] It acts as a chain terminator of viral DNA synthesis due to the lack of a 3′-hydroxyl group. []
  • Relevance: Carbovir triphosphate is the active form of Ziagen, which directly interacts with the viral target, HIV-1 reverse transcriptase. [] It is the final product of the intracellular phosphorylation of abacavir.

Lamivudine (3TC)

  • Compound Description: Lamivudine is another nucleoside reverse transcriptase inhibitor (NRTI) used for the treatment of HIV-1 infection. [, , ] It is often used in combination with Ziagen in antiretroviral therapy regimens. [, ]
  • Relevance: Lamivudine is frequently co-administered with Ziagen in HIV treatment, forming part of a multi-drug regimen. [, ] Their combination shows efficacy and helps manage drug resistance.

Zidovudine (AZT)

  • Compound Description: Zidovudine, also known as azidothymidine (AZT), is a nucleoside reverse transcriptase inhibitor (NRTI) and one of the first drugs approved for HIV treatment. [, , ] Like Ziagen, it inhibits the viral enzyme reverse transcriptase.
  • Relevance: Zidovudine is another NRTI and represents an early treatment option for HIV. [] While Ziagen emerged later, both target the same viral enzyme, showcasing the development of new NRTIs for HIV treatment.

Efavirenz (EFV)

  • Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents to treat HIV infection. [, , ] Unlike Ziagen, which is an NRTI, efavirenz directly binds to reverse transcriptase and inhibits its activity.
  • Relevance: Efavirenz, though from a different drug class, is often used in combination with Ziagen and Lamivudine for HIV treatment. [] This highlights the use of both NRTIs and NNRTIs in a synergistic manner for effective viral suppression.

Dolutegravir

  • Compound Description: Dolutegravir is an integrase strand transfer inhibitor (INSTI) used in combination with other antiretroviral agents to treat HIV infection. [] It blocks HIV from integrating its genetic material into the DNA of human cells.
  • Relevance: Dolutegravir, though with a different mechanism than Ziagen, is part of a single-tablet regimen that also includes abacavir and lamivudine. [] This emphasizes the development of simplified treatment options for HIV.

Tenofovir Disoproxil Fumarate (TDF)

  • Compound Description: Tenofovir disoproxil fumarate is a nucleotide reverse transcriptase inhibitor (NtRTI) used in combination with other antiretroviral agents to treat HIV infection. [, ] It is a prodrug of tenofovir and acts by inhibiting the viral enzyme reverse transcriptase.
  • Relevance: Tenofovir disoproxil fumarate, while similar in action to Ziagen as an NRTI, is sometimes replaced with abacavir-lamivudine combinations in patients with renal insufficiency or osteoporosis. [] This highlights specific clinical scenarios where Ziagen might be preferred.

Emtricitabine (FTC)

  • Compound Description: Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) structurally similar to lamivudine and used in combination with other antiretroviral agents to treat HIV infection. []
  • Relevance: Emtricitabine, often used alongside Tenofovir, represents another NRTI option for HIV treatment. [] While Ziagen and Emtricitabine share the same drug class, they are often used in different combinations for therapy.

Properties

CAS Number

188062-50-2

Product Name

Ziagen

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid

Molecular Formula

C28H38N12O6S

Molecular Weight

670.7 g/mol

InChI

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1

InChI Key

WMHSRBZIJNQHKT-FFKFEZPRSA-N

SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O

Solubility

In water, 77,000 mg/l @ 25 °C

Synonyms

(1S,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)-2-cyclopentene-1-methanol
1592U89
abacavir
abacavir succinate
abacavir sulfate
Ziagen

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.